5-Methylidenebicyclo[2.2.2]oct-2-ene
Description
Properties
CAS No. |
19386-05-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5-methylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H12/c1-7-6-8-2-4-9(7)5-3-8/h2,4,8-9H,1,3,5-6H2 |
InChI Key |
XERADROWVPYPEM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CCC1C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stereochemical Effects : Exo vs. endo isomers exhibit distinct NMR shifts. For example, the cyclopropyl methine carbon in 5-cyclopropyl derivatives resonates at 18.1 ppm (endo) vs. 15.6 ppm (exo) .
- Synthetic Challenges: 5-Methylbicyclo[2.2.2]oct-2-ene resists Ziegler-type polymerization, unlike camphene or 5-methylnorbornene, likely due to steric hindrance .
Thermodynamic and Kinetic Behavior
Reactivity Trends :
Preparation Methods
Classical Diels–Alder Reactions
The Diels–Alder reaction between electron-deficient dienophiles and cyclic dienes remains the most widely used method for constructing bicyclo[2.2.2]octene frameworks. For 5-methylidene derivatives, α-substituted acrylonitriles or acrylates serve as effective dienophiles. A notable example involves the reaction of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with α-chloroacrylonitrile under Lewis acid catalysis, yielding the bicyclic adduct in 44% yield after six steps. Key advantages include stereochemical control and compatibility with functional groups.
Silyloxy Diene Strategies
2-Trimethylsilyloxy-1,3-cyclohexadiene reacts with α-acetoxyacrylonitrile to form bicyclo[2.2.2]octane intermediates. Subsequent desilylation and hydrolysis yield the dione precursor, which undergoes methylenation via Wittig or Peterson olefination. This method achieves up to 78% yield for the final methylidene product but requires stringent anhydrous conditions.
Carbohalogenation of Cyclic Enynols
Iron(III)-Promoted Chlorination
Lewis acid-mediated carbohalogenation offers a streamlined route. Treatment of C-4-(3-aryl-prop-2-ynyl)-tethered 2-enynols with FeCl₃ in dichloromethane induces cyclization and halogen transfer, producing (E)-5-chloro(phenyl)methylenebicyclo[2.2.2]oct-2-ene in 85% yield. The reaction proceeds within minutes at ambient temperature, favoring the E-isomer (E/Z > 20:1).
Bromination and Fluorination
Analogous reactions with FeBr₃ or BF₃·OEt₂ yield bromo- and fluoro-methylidene derivatives. For example, FeBr₃-mediated bromination of 1-phenyl-2,6-enynol affords 5-bromo(phenyl)methylenebicyclo[2.2.2]oct-2-ene in 89% yield. Fluorination using BF₃·OEt₂ requires silyl-protected enynols but achieves 72% yield with high stereoselectivity.
Dichlorocarbene Additions
Norbornene-Based Synthesis
Dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) reacts with norbornene to form a bicyclo[2.2.1] intermediate. Rearrangement via carbocation intermediates followed by dechlorination yields 5-methylidenebicyclo[2.2.2]oct-2-ene. This method, while scalable, suffers from moderate yields (50–60%) due to competing polymerization side reactions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methylidenebicyclo[2.2.2]oct-2-ene, and how can reaction conditions be optimized?
- Methodology : Utilize Diels-Alder reactions with substituted dienophiles (e.g., maleic anhydride) and bicyclic dienes. Thermodynamic control at elevated temperatures (e.g., 560 K) favors endo selectivity, as observed in bicyclo[2.2.2]oct-2-ene derivatives . Monitor reaction progress via gas chromatography (GC) or NMR to optimize catalyst loading (e.g., Lewis acids) and solvent polarity.
- Data Validation : Confirm product identity via X-ray crystallography (e.g., as demonstrated for polycyclic azoalkanes in ) and cross-validate with DFT-calculated bond angles .
Q. How can the purity and structural integrity of this compound be reliably characterized?
- Analytical Workflow :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in bicyclic systems.
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., C₉H₁₂ for bicyclo[2.2.2]oct-2-ene derivatives) .
- Elemental Analysis : Verify %C and %H within ±0.3% of calculated values.
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in [3,3]-sigmatropic rearrangements?
- Experimental Design : Perform kinetic isotope effect (KIE) studies using deuterated analogs to probe transition states. Compare activation energies (Δ‡H) with computational models (e.g., DFT at B3LYP/6-31G* level).
- Case Study : notes that ester-substituted bicyclo[2.2.2]oct-2-enes undergo nitrosation followed by sigmatropic rearrangement. Apply similar protocols to track migratory aptitudes of substituents .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic additions to this compound?
- Methodology :
- Electrophilic Bromination : Use NBS in CCl₄ under UV light; analyze regiochemistry via X-ray (e.g., brominated derivatives in ).
- Computational Modeling : Map electrostatic potential surfaces (EPS) to predict reactive sites. Correlate with experimental yields .
Q. What safety protocols are critical for handling this compound derivatives in high-energy reactions?
- Risk Mitigation :
- Thermal Stability : Avoid temperatures >200°C to prevent decomposition (e.g., CO/CO₂ release noted in bicyclo[2.2.1]hept-2-ene safety data) .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats and static-dissipative gloves when handling volatile intermediates .
Key Research Challenges
- Stereochemical Control : The rigid bicyclic framework complicates enantioselective synthesis. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .
- Divergent Reactivity : The methylidene group may participate in cycloadditions or act as a radical acceptor. Probe using EPR spectroscopy with DPPH• or DBO fluorescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
